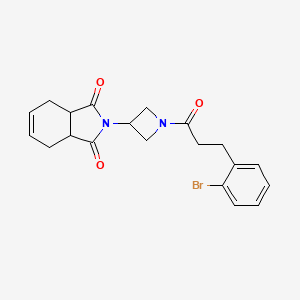
2-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and an isoindole group, which is a polycyclic compound with fused benzene and pyrrole rings. The presence of the bromophenyl group indicates that the compound has a bromine atom attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring would add some strain to the molecule due to its small ring size. The bromophenyl group is likely to be quite bulky and could have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione belongs to a class of nitrogen heterocycles and isoindole diones, which have been explored for various synthetic pathways and biological activities. Research has shown the versatility of related structures in synthetic organic chemistry, leading to the development of novel compounds with potential biological activities. For instance, the synthesis of azetidin-2,3-dione derivatives and their role as intermediates for creating biologically active compounds highlights the importance of such structures in medicinal chemistry (Tiwari, Gumaste, & Deshmukh, 2006; Bari, Magtoof, & Bhalla, 2010).
Antimicrobial and Anticancer Activities
Studies have also delved into the antimicrobial and anticancer potentials of isoindole-1,3-dione derivatives. For example, novel isoindole-1,3(2H)-dione compounds containing various functional groups have been synthesized and tested for their anticancer activity against multiple cancer cell lines, demonstrating the impact of substituents on their biological activities (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020). Additionally, the antimicrobial studies of certain 1,3-dione derivatives and their metal complexes have shown moderate to excellent activity against various bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Photophysical Properties
The investigation of photophysical properties of phthalimide derivatives, including those similar to 2-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, has also been reported. These studies involve the use of solvatochromic shift methods to estimate ground and singlet excited state dipole moments, furthering the understanding of their photophysical behaviors and potential applications in materials science (Akshaya, Varghese, Lobo, Kumari, & George, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c21-17-8-4-1-5-13(17)9-10-18(24)22-11-14(12-22)23-19(25)15-6-2-3-7-16(15)20(23)26/h1-5,8,14-16H,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEISLNAHOISLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


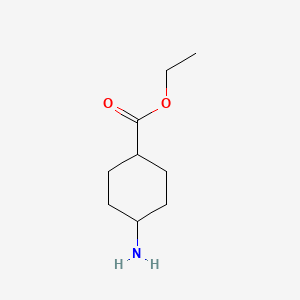
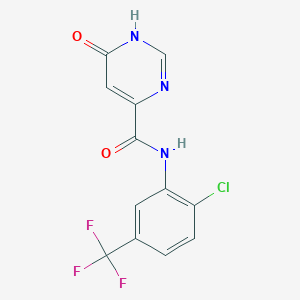

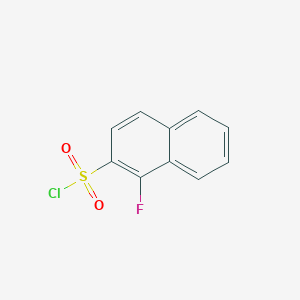
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)
![Methyl 3-[(4-chlorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2585310.png)
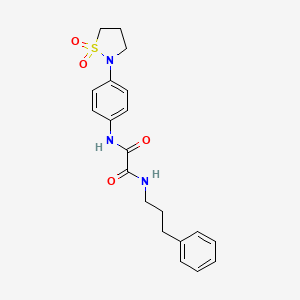
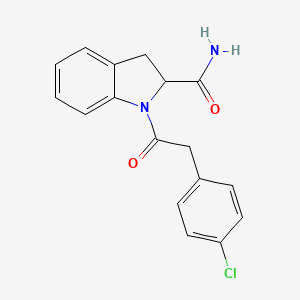
![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)
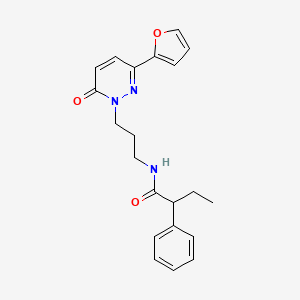

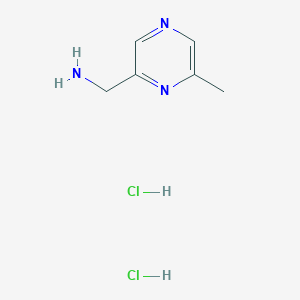
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)